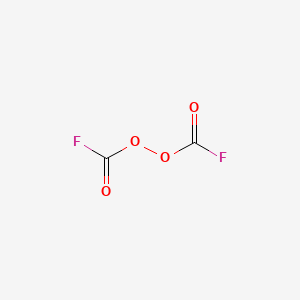
carbonofluoridoyloxy carbonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonofluoridoyloxy carbonofluoridate is a chemical compound with the molecular formula CFO2. It is a carbon oxohalide, which means it contains carbon, oxygen, and fluorine atoms. This compound is known for its high reactivity and unique properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonofluoridoyloxy carbonofluoridate can be synthesized through several methods. One common method involves the reaction of carbon monoxide with silver difluoride:
CO+2AgF2→CFO2+2Ag
This reaction typically occurs under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the fluorination of carbon monoxide using various fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonofluoridoyloxy carbonofluoridate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and other fluorinated products.
Reduction: Reduction reactions can convert it into less oxidized forms, such as carbon monoxide.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, silver difluoride, and other halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carbon dioxide and fluorinated by-products.
Applications De Recherche Scientifique
Carbonofluoridoyloxy carbonofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions involving fluorinated molecules.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: this compound is used in the production of specialty materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which carbonofluoridoyloxy carbonofluoridate exerts its effects involves its high reactivity and ability to form strong bonds with other atoms. The compound can interact with various molecular targets, including enzymes and other proteins, altering their structure and function. These interactions can lead to changes in biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonyl fluoride (COF2): Similar in structure but contains only one fluorine atom.
Phosgene (COCl2): Contains chlorine atoms instead of fluorine, making it less reactive.
Carbonyl bromide (COBr2): Contains bromine atoms, which also affects its reactivity and properties.
Uniqueness
Carbonofluoridoyloxy carbonofluoridate is unique due to its high reactivity and the presence of multiple fluorine atoms. This makes it particularly useful in the synthesis of highly fluorinated compounds and materials, which have applications in various advanced technologies.
Propriétés
Numéro CAS |
692-74-0 |
|---|---|
Formule moléculaire |
C2F2O4 |
Poids moléculaire |
126.02 g/mol |
Nom IUPAC |
carbonofluoridoyloxy carbonofluoridate |
InChI |
InChI=1S/C2F2O4/c3-1(5)7-8-2(4)6 |
Clé InChI |
CONJKDHGYHRDOH-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(OOC(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


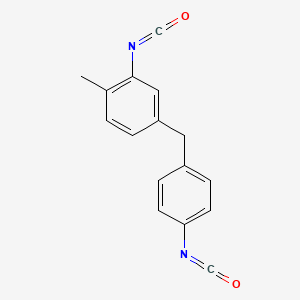
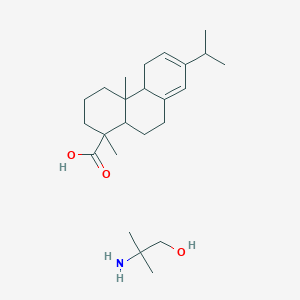

![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)
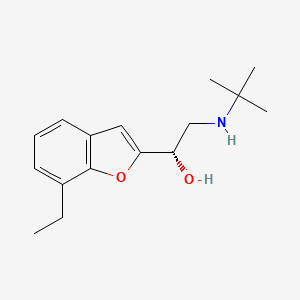
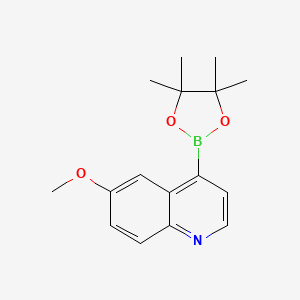
![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)
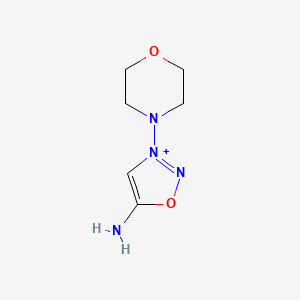
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)
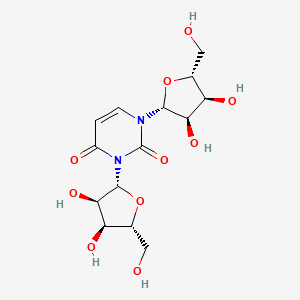
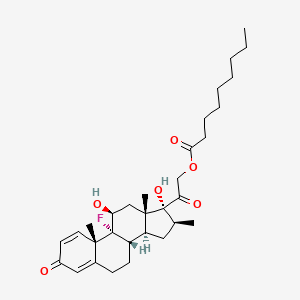
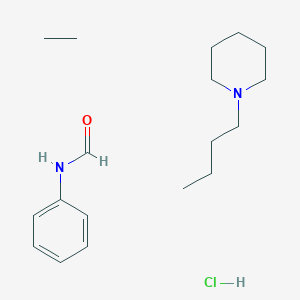
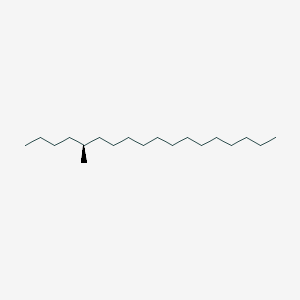
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
